N-(3-Amino-2-methylphenyl)octanamide
Description
N-(3-Amino-2-methylphenyl)octanamide is an amide derivative characterized by an octanoyl chain linked to a 3-amino-2-methylphenyl group. This structure confers moderate lipophilicity due to the eight-carbon acyl chain, while the aromatic amine and methyl substituents influence electronic and steric properties.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-4-5-6-7-11-15(18)17-14-10-8-9-13(16)12(14)2/h8-10H,3-7,11,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQBGQXHTXHVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=CC(=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)octanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with octanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3-Amino-2-methylphenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents such as or .
Substitution: Reagents such as alkyl halides or acyl chlorides .
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)octanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)octanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the octanamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(3-Aminophenyl)octanamide
- Structural Difference : Lacks the methyl group at the 2-position of the phenyl ring.
- However, the reduced lipophilicity (compared to the methylated analog) may affect membrane permeability .
N-(2-Aminophenyl)octanamide
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Structural Difference: Shorter butanamide chain (4 carbons) and a dichlorophenoxy group.
- The electron-withdrawing chlorine atoms enhance stability but may reduce metabolic clearance rates.
N-(3-(Methylthio)prop-1-en-2-yl)-N-(phenylsulfonyl)octanamide (5b)
- Structural Difference : Contains a methylthio-propenyl group and phenylsulfonyl substituent.
- Impact : The sulfonyl group increases polarity and metabolic resistance, while the thioether may participate in redox interactions. This complexity contrasts with the simpler aromatic amine in the target compound .
ZX-J-19j (N-(2,3-diphenylquinoxalin-6-yl)octanamide)
GT11 (Dihydroceramide Desaturase Inhibitor)
- Structural Difference : Cyclopropenyl and hydroxyethyl groups attached to octanamide.
- Impact: The cyclopropenyl group confers rigidity and enzyme specificity, making GT11 a potent inhibitor. This highlights how minor modifications to the octanamide environment can drastically alter biological activity .
Lipophilicity and Solubility
- Octanamide vs. Butanamide/Propanamide: The eight-carbon chain in N-(3-Amino-2-methylphenyl)octanamide provides higher logP (~4–5) compared to butanamide (logP ~2–3), enhancing lipid membrane penetration but reducing water solubility.
Enzyme Inhibition Potential
- AChE Inhibition: Derivatives like N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide (6h) exhibit acetylcholinesterase (AChE) inhibition via sulfonyl and oxadiazole motifs. The target compound’s amino group may similarly engage in hydrogen bonding with AChE’s catalytic site .
- Dihydroceramide Desaturase : GT11’s specificity suggests octanamide derivatives can be tailored for sphingolipid metabolism modulation, though the target compound’s simpler structure may lack this precision .
Key Data Table: Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
